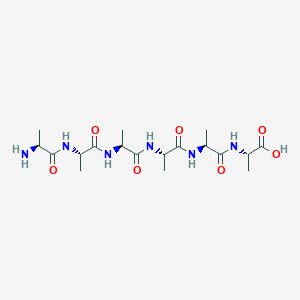

H-Ala-Ala-Ala-Ala-Ala-Ala-OH

Beschreibung

Structure

2D Structure

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32N6O7/c1-7(19)13(25)20-8(2)14(26)21-9(3)15(27)22-10(4)16(28)23-11(5)17(29)24-12(6)18(30)31/h7-12H,19H2,1-6H3,(H,20,25)(H,21,26)(H,22,27)(H,23,28)(H,24,29)(H,30,31)/t7-,8-,9-,10-,11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLHDFPIXRRJBKM-ZNSCXOEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32N6O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Conformation and Structural Dynamics of Hexa Alanine

Advanced Spectroscopic Characterization of H-Ala-Ala-Ala-Ala-Ala-Ala-OH Conformations

A variety of sophisticated spectroscopic techniques are employed to elucidate the three-dimensional structure and dynamic behavior of hexa-alanine in solution. These methods provide complementary information, allowing for a comprehensive understanding of its conformational landscape.

Circular Dichroism (CD) spectroscopy is a powerful technique for examining the secondary structure of peptides and proteins in solution. nih.govnih.govamrita.edu The differential absorption of left and right circularly polarized light by a chiral molecule provides a characteristic spectrum that can be deconvoluted to estimate the proportions of α-helix, β-sheet, and random coil conformations. nih.govresearchgate.net

For oligoalanines, CD spectra are instrumental in quantifying their helical content. The CD spectrum of an α-helix is characterized by a positive peak around 192 nm and two negative peaks around 208 nm and 222 nm. hiroshima-u.ac.jp The intensity of these peaks, particularly the one at 222 nm, is often used to calculate the percentage of helicity. researchgate.net Studies on short, fixed-nucleus alanine (B10760859) helices have shown that even peptides with as few as four alanine residues can exhibit significant helical character. nih.govnih.gov

Research on alanine-based peptides has demonstrated that the mean peptide ellipticity is strongly dependent on the length of the helix. nih.gov As the number of alanine residues increases, the CD signal intensity associated with helical structures becomes more pronounced. This allows for the accurate measurement of helix propensities. nih.gov

| Feature | Wavelength (nm) | Indication for α-helix |

| Positive Peak | ~192 | π → π* transition |

| Negative Peak | ~208 | π → π* transition |

| Negative Peak | ~222 | n → π* transition |

This table summarizes the characteristic CD spectral features for an α-helical conformation.

Vibrational Circular Dichroism (VCD) and Fourier Transform Infrared (FTIR) spectroscopy provide detailed information about the vibrational modes of a molecule, which are sensitive to its conformation. dtu.dkdocumentsdelivered.comchemrxiv.orgresearchgate.net FTIR spectroscopy measures the absorption of infrared radiation, yielding a spectrum with characteristic bands for different functional groups and secondary structures. mdpi.comfrontiersin.orgresearchgate.netjournalajacr.com For peptides, the amide I band (1600-1700 cm⁻¹) is particularly informative for secondary structure analysis. mdpi.com

VCD, the vibrational analogue of electronic CD, measures the differential absorption of left and right circularly polarized infrared light. dtu.dkdocumentsdelivered.commdpi.com This technique is highly sensitive to the chirality and conformation of molecules, providing a more detailed structural picture than conventional FTIR. chemrxiv.org For alanine and its oligomers, VCD spectra can distinguish between different solution-phase conformers. dtu.dkresearchgate.net The VCD signals in the amide I region can be used to identify and characterize helical and other ordered structures with greater specificity than FTIR alone.

| Spectroscopic Technique | Key Spectral Region | Information Gained for Hexa-alanine |

| FTIR | Amide I (1600-1700 cm⁻¹) | General secondary structure content (α-helix, β-sheet) |

| VCD | Amide I and other vibrational modes | Detailed conformational analysis, distinction of specific helical forms, and solution-phase dynamics |

This table compares the information obtained from FTIR and VCD spectroscopy for hexa-alanine.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structure and dynamics of peptides in solution at atomic resolution. nih.govnih.gov By analyzing various NMR parameters, such as chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs), a detailed picture of the conformational ensemble of hexa-alanine can be constructed. youtube.comyoutube.com

For alanine-based peptides, ¹H NMR can be used to assign all proton resonances. nih.gov The chemical shifts of the amide protons are particularly sensitive to the local conformational environment and hydrogen bonding patterns, which are indicative of secondary structure. nih.govresearchgate.net NOE data provide distance constraints between protons that are close in space, which is crucial for defining the peptide's fold. For instance, the presence of sequential N,N(i, i+1) cross-peaks is indicative of an extended or helical conformation. nih.gov

Studies on capped polyalanine peptides have utilized multidimensional NMR experiments to confirm their α-helical structure through the identification of characteristic hydrogen bonding patterns. nih.gov Furthermore, NMR relaxation experiments can probe the dynamics of the peptide backbone and side chains over a wide range of timescales.

| NMR Parameter | Structural/Dynamic Information |

| Chemical Shifts (¹H, ¹³C, ¹⁵N) | Local conformational environment, secondary structure |

| Nuclear Overhauser Effects (NOEs) | Interproton distances, 3D structure determination |

| Coupling Constants (e.g., ³J_HNHα) | Dihedral angle constraints, backbone conformation |

| Relaxation Rates | Molecular motion, conformational dynamics |

This table outlines key NMR parameters and the structural and dynamic information they provide for hexa-alanine.

Conformational States and Transitions in Oligoalanine Sequences

Oligoalanines, including hexa-alanine, exhibit a dynamic equilibrium between different conformational states. Understanding the factors that govern these transitions is key to unraveling the initial events in protein folding.

Alanine has the highest intrinsic propensity to form α-helices among the 20 common amino acids. wikipedia.orgnih.gov This is attributed to its small side chain, which does not cause steric hindrance and allows for favorable packing within the helical structure. nih.govresearchgate.netstanford.edu The α-helix is a right-handed coiled conformation in which every backbone N-H group forms a hydrogen bond with the backbone C=O group of the amino acid located four residues earlier in the sequence. wikipedia.org

In hexa-alanine, the formation of an α-helix is a cooperative process. The initiation of the helix is entropically unfavorable, but each subsequent residue added to the helix is stabilized by an additional hydrogen bond. While short peptides like hexa-alanine may not form a fully stable helix in solution at room temperature, they will populate a significant ensemble of helical conformations.

The helicity of oligoalanines is influenced by factors such as temperature, pH, and the presence of capping groups at the N- and C-termini. Helix-capping interactions can significantly stabilize the helical conformation, even for short peptides. nih.govstanford.edu

| Amino Acid | α-Helical Propensity (kcal/mol, relative to Alanine) |

| Alanine | 0 |

| Leucine | 0.21 |

| Arginine | 0.21 |

| Methionine | 0.24 |

| Lysine (B10760008) | 0.26 |

| Glycine | 1 |

This table, adapted from experimental studies, shows the relative helix-forming propensities of several amino acids, with alanine having the highest propensity (lowest relative free energy change). nih.gov

β-Sheet and Fibrillar Conformations in this compound Systems

The formation of β-sheet structures is a significant conformational feature of oligoalanines like hexa-alanine. These structures consist of extended polypeptide chains, or β-strands, linked laterally by hydrogen bonds between backbone atoms. youtube.com The aggregation of these β-sheets can lead to the formation of larger, insoluble fibrillar structures, a process implicated in amyloid diseases. youtube.comnih.gov

Studies on alanine-rich peptides have shown that they can self-assemble into ordered β-sheet oligomers. Molecular dynamics simulations of octa-alanine, for instance, have provided insights into the stability of these aggregates, highlighting the importance of inter-strand hydrogen bonds and contacts between the methyl side chains in maintaining the oligomer's structure. nih.gov Peptides with as few as three antiparallel strands in a β-hairpin conformation have been synthesized and characterized, although smaller oligomers without the stabilizing turn linkage tend to be unstable in solution. nih.gov The propensity for β-sheet formation is an intrinsic characteristic of the alanine backbone, with computational studies on alanine dipeptide mimetics indicating that β-sheet-like conformations are significantly more probable than α-helical ones. yale.edunih.gov

The stability of these all-β protein structures is influenced by factors such as chain length and temperature. Molecular dynamics simulations have shown that proteins with a higher proportion of β-sheets exhibit greater structural stability. mdpi.com The ends of the peptide chain are often less stable than the central portion. mdpi.com

Intrinsic and Extrinsic Factors Governing Hexa-alanine Conformation

The specific three-dimensional structure adopted by hexa-alanine is not solely a product of its primary sequence but is also heavily influenced by a variety of intrinsic and extrinsic factors.

Influence of Terminal Residues and Charged Moieties on Conformational Equilibria

The nature of the residues at the N- and C-termini of an oligoalanine chain can significantly impact its conformational preferences. The presence of charged residues at the ends of an oligoalanine sequence can lead to a chain reversal, potentially nucleating the formation of β-bends. nih.gov

Circular dichroism spectroscopy studies on peptides with the general formula Ac-K-(A)n-K-NH2 (where n=3, 4, 5) have shown a conformational equilibrium between a statistical coil and a turn-like structure. nih.gov As the length of the oligoalanine spacer increases, the proportion of the statistical-coil conformation decreases, and the β-sheet-like structure increases. nih.gov

| Peptide Sequence | Predominant Conformation/Shape | Reference |

| Ac-K-(A)3-K-NH2 | Statistical-coil structure | nih.gov |

| Ac-K-(A)5-K-NH2 | Increased β-sheet-like structure | nih.gov |

| Ac-OO-(A)7-DD-NH2 | Bent shape | nih.gov |

| Ac-KK-(A)7-KK-NH2 | Extended shape | nih.gov |

| Ac-KK-(A)7-EE-NH2 | Extended shape | nih.gov |

Chiral Effects on Helicity and Conformational Preferences of Alanine Peptides

The stereochemistry of the individual alanine residues is a fundamental determinant of the peptide's secondary structure. aip.orgnih.govresearchgate.netaip.orgbirmingham.ac.uk The natural homochirality of L-amino acids facilitates the formation of regular secondary structures like right-handed α-helices and β-sheets. aip.orgnih.govresearchgate.net Conversely, an α-helix composed of D-amino acids will typically be left-handed. aip.org

Altering the stereochemistry of one or more α-carbons can have a profound impact on the structure and stability of the peptide, leading to novel backbone conformations. aip.org Global optimization and energy landscape analysis of various neutral and zwitterionic stereoisomers of hexa-alanine have been used to identify the most stable conformations. aip.orgnih.govresearchgate.net For isotactic polyalanine hexamers (all L- or all D-alanine), the lowest energy conformations are α-helical. aip.org In contrast, for sequences with mixed chirality, such as lllddd, the lowest energy conformations contain a pair of three-residue α-turns. aip.org Peptides with alternating D and L alanines tend to have a larger ensemble of accessible extended structures. aip.org

While L-alanine is the naturally occurring enantiomer in proteins, the relative stability of L- versus D-alanine is conformation-dependent. researchgate.netresearchgate.net Calculations of parity-violating energy shifts for different conformers of gaseous alanine have shown that the L-enantiomer is preferred for only a subset of the possible structures. researchgate.net

Solvent Effects and Environmental Modulators on Oligoalanine Folding

The surrounding solvent environment plays a critical role in modulating the conformational landscape of oligoalanines. aps.orgnih.gov The folding process is influenced by the interplay between intramolecular interactions within the peptide and interactions between the peptide and solvent molecules.

Molecular dynamics simulations have shown that different solvents can shift the conformational equilibrium of peptides. aps.org Compared to pure water, aqueous urea, which is less effective at stabilizing local intra-peptide hydrogen bonds, disfavors helical conformations. aps.org Methanol, on the other hand, which is less capable of hydrating the peptide backbone, tends to disfavor the polyproline II conformation. aps.org This solvent-dependent intrinsic propensity of the backbone conformation can contribute to solvent-induced variations in protein structure and dynamics. aps.org

The hydrophobic effect is another key driver of peptide folding, particularly at interfaces like the water-hexane interface. nih.gov Even non-amphiphilic peptides can accumulate at such interfaces. nih.gov The conformational preferences in this environment arise from a balance between electrostatic interactions, which favor more polar conformations in the aqueous phase, and the hydrophobic effect, which promotes the segregation of nonpolar moieties into the non-aqueous phase. nih.gov

Computational and Theoretical Approaches to Hexa-alanine Structure and Folding

A variety of computational and theoretical methods are employed to investigate the structure, dynamics, and folding of hexa-alanine and other oligoalanines. These approaches provide insights that can be difficult to obtain through experimental means alone.

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of peptides. aps.orgnih.govnih.gov These simulations can be performed using various force fields, such as AMBER and CHARMM, which approximate the potential energy of the system. nih.govnih.gov However, different force fields can sometimes yield different results regarding the stability of certain conformations. nih.gov To overcome the limitations of standard MD, which can get trapped in local energy minima, enhanced sampling techniques like replica exchange molecular dynamics (REMD) are often used. nih.gov

Ab initio molecular dynamics, which is based on first-principles quantum mechanics, offers a more accurate description of the system but is computationally more expensive. aps.orgnih.govnih.gov Such simulations have been used to study the conformational dynamics of alanine dipeptide analogs, revealing rapid transitions between different conformations that are not always captured by classical MD simulations. aps.orgnih.gov

Theoretical models, such as the Flory-Huggins theory of polymer solutions, have been applied to understand the folding of oligopeptides, including the instability of random coil conformations with respect to β-sheet formation in longer chains. nih.gov The energy landscape theory provides a statistical description of the protein's potential energy surface, conceptualizing folding as a process of navigating a "funnel" towards the native state. researchgate.net Computational chemistry methods like Density Functional Theory (DFT) are also utilized to study complex catalytic systems and electronic structures. umn.edu

| Computational Method | Application to Oligoalanine Studies | Key Findings/Insights |

| Molecular Dynamics (MD) | Simulating the dynamic behavior of peptides in various environments. | Provides information on conformational transitions, stability of secondary structures, and solvent effects. nih.govnih.gov |

| Replica Exchange MD (REMD) | Enhanced sampling of the conformational space. | Helps to overcome energy barriers and explore a wider range of conformations than standard MD. nih.gov |

| Ab Initio MD | High-accuracy simulation of small peptide systems. | Can reveal rapid conformational dynamics not always seen with classical force fields. aps.orgnih.gov |

| Energy Landscape Theory | A theoretical framework for understanding protein folding. | Describes folding as a funnel-like process, providing insights into folding speed and stability. researchgate.net |

| Density Functional Theory (DFT) | Studying electronic structure and reaction mechanisms. | Used for detailed analysis of chemical properties and catalytic processes. umn.edu |

Molecular Dynamics Simulations of Folding Kinetics and Pathways

Molecular dynamics (MD) simulations have proven to be a powerful tool for investigating the folding kinetics and pathways of oligoalanines, including hexa-alanine. These simulations provide a detailed, atomistic view of the peptide's conformational changes over time.

All-atom MD simulations, often employing force fields like CHARMM36m in explicit solvent models such as TIP3P water, have been used to model the behavior of alanine homopeptides of varying lengths. nih.gov For peptides similar in length to hexa-alanine, such as a blocked alanine pentamer (ALA5), simulations have revealed that the peptide exists in a dynamic equilibrium between helical and coil states. nih.gov Multi-microsecond simulations show that even for short peptides, the folding process is complex, involving multiple pathways and intermediate states. nih.govmdpi.com

For instance, a study on alanine homopeptides of lengths 5, 8, 15, and 21 residues found that the helix content progressively increases with chain length. nih.gov For the shorter peptides, the transition from a random coil to a helical conformation tends to be more direct. nih.gov As the chain length increases, the folding landscape becomes more rugged, with the peptide traversing through several intermediate states, including partially formed helices, turns, and compact coils. nih.gov

The folding of these peptides does not always proceed in a simple, sequential manner. Instead, multiple pathways are often observed. nih.gov Kinetic analysis of simulation trajectories allows for the determination of key parameters such as global relaxation times and the rates of folding and unfolding. For a peptide as short as an alanine pentamer, the relaxation time is in the nanosecond range (~2 ns), indicating rapid conformational transitions. nih.gov

The initiation of helix formation is a critical step in the folding process. Statistical analysis from MD simulations suggests that for oligoalanines, helix initiation can occur preferentially at both the N- and C-termini. nih.govmdpi.com Once initiated, the helix is typically most stable in the central region of the peptide. nih.gov The table below summarizes key findings from MD simulations of short alanine peptides.

| Peptide Length | Helix Population | Global Relaxation Time (τ₂) | Key Folding Characteristics |

| ALA5 | ~6% | ~2 ns | Tendency for direct conversion from coil to helix. nih.gov |

| ALA8 | - | - | Traversal through intermediate states becomes more prominent. nih.gov |

Data derived from multi-microsecond molecular dynamics simulations at room temperature. nih.gov

Quantum Chemical Calculations for Conformational Energy Landscapes

Quantum chemical calculations provide a high level of accuracy for determining the relative energies of different peptide conformations, thereby mapping out the conformational energy landscape. These methods are particularly useful for small systems like hexa-alanine, where high-level computations are feasible.

Density Functional Theory (DFT) is a commonly employed quantum chemical method for studying peptide conformations. koreascience.kr Using functionals such as B3LYP with basis sets like 6-31G(d,p), researchers can perform structural optimizations to find the minimum energy geometries for various starting conformations. koreascience.kr For an alanine pentamer, a close analog to hexa-alanine, quantum chemical calculations have been used to investigate the stability of different secondary structure types, including β-extended, α-helix, polyproline II (PPII)-like, and other P-like conformations. koreascience.kr

These calculations reveal the subtle interplay of factors that determine conformational preference, such as intramolecular hydrogen bonding. koreascience.kr For example, in the L-alanine pentamer, the β, α, and P-like structures are stabilized by NH···OC intramolecular hydrogen bonds. koreascience.kr The relative energies of these conformations are very close, with the P-like and α-helical forms being slightly more stable than the β-strand conformation by about 0.5 kcal/mol per monomer unit. koreascience.kr

The results of these calculations can be summarized in a table that shows the relative stabilities of different conformations.

| Conformation Type | Dihedral Angles (φ/ψ) | Presence of Intramolecular H-bond | Relative Stability (kcal/mol/monomer unit) |

| β-extended | t−/t+ | Yes | 0.0 |

| α-helix | g−/g− | Yes | ~ -0.5 |

| P-like | g−/g+ | Yes | ~ -0.5 |

| PPII | g−/t+ | No | Less stable, tends to convert to other forms. koreascience.kr |

Relative stability data for L-alanine pentamer calculated using B3LYP/6-31G(d,p). koreascience.kr

These quantum chemical calculations are crucial for refining and validating the empirical force fields used in the more computationally extensive molecular dynamics simulations. nih.gov By providing a benchmark for the relative energies of key conformations, they enhance the accuracy of MD studies on folding kinetics and pathways.

Coarse-Grained Kinetic Models for Oligoalanine Folding Analysis

While all-atom MD simulations provide a high level of detail, their computational cost can be a limitation for studying longer timescale folding events. Coarse-grained (CG) models offer a computationally efficient alternative by reducing the number of degrees of freedom in the system. nih.gov In these models, groups of atoms are represented as single "beads" or interaction sites. nih.gov For peptides, a common approach is to represent each amino acid residue by a single site, often centered on the alpha-carbon. nih.gov

Coarse-grained models are particularly effective for analyzing the general principles of folding landscapes and have been successfully applied to oligoalanines. nih.govnih.gov Topology-based models, such as the Gō model, are a popular type of coarse-grained model where the native structure is explicitly favored. nih.gov These models provide a simplified, funnel-like approximation of the folding landscape, which has been valuable for gaining insights into folding mechanisms. nih.gov

For alanine-rich peptides, specific coarse-grained force fields have been developed to accurately predict their unfolding and self-association thermodynamics. nih.gov These models, which treat the solvent implicitly, can capture the temperature-dependent conformational changes and stability of these peptides with quantitative or semi-quantitative accuracy when compared to experimental data from techniques like circular dichroism spectroscopy. nih.gov

By analyzing MD simulation data through methods like Optimal Dimensionality Reduction, coarse-grained kinetic models can be constructed. nih.gov These models provide a simplified yet detailed representation of the folding process, identifying the main aggregate states (helix, coil, intermediates) and the transition pathways between them. nih.gov For alanine homopeptides, such models have shown that shorter peptides tend to have simpler folding pathways, while longer ones exhibit more complex networks with multiple intermediates. nih.gov

Self Assembly Mechanisms and Supramolecular Architectures of H Ala Ala Ala Ala Ala Ala Oh

Principles of Oligoalanine Peptide Self-Assembly

The spontaneous organization of oligoalanine peptides into ordered structures is governed by a delicate interplay of thermodynamic and kinetic factors. The process is initiated by the association of monomers into small oligomers, which then grow into larger, more complex assemblies through a series of well-defined steps.

Nucleation-Dependent Polymerization and Fibrillogenesis Pathways

The self-assembly of amyloidogenic peptides, including hexa-alanine, is widely recognized as a form of nucleated polymerization. nih.gov This process is characterized by an initial "lag phase" where monomeric peptides slowly associate to form an unstable nucleus. Once this critical nucleus is formed, a rapid "elongation phase" ensues, where monomers are quickly added to the growing fibril. researchgate.net

The process can be influenced by various factors:

Concentration: Higher peptide concentrations increase the probability of monomer-monomer interactions, thus promoting nucleation and subsequent fibril growth.

Environmental Conditions: Factors such as pH and ionic strength can significantly impact the kinetics of assembly.

Role of Hydrophobic Interactions and Hydrogen Bonding in Supramolecular Organization

The assembly of oligoalanine peptides is primarily driven by a combination of non-covalent interactions, with hydrophobic forces and hydrogen bonding playing pivotal roles.

Hydrophobic Interactions: The alanine (B10760859) side chain consists of a simple methyl group, rendering the peptide predominantly hydrophobic. In an aqueous environment, these hydrophobic residues tend to minimize their contact with water molecules. khanacademy.org This "hydrophobic effect" is a major driving force, causing the peptide chains to cluster together and sequester their nonpolar sidechains in the core of the assembling structure. khanacademy.orgnih.gov This process is entropically favorable as it releases ordered water molecules from the surface of the hydrophobic chains. nih.gov

Hydrogen Bonding: While hydrophobic interactions initiate the collapse and association of peptide chains, hydrogen bonds provide the directional specificity required to form well-ordered structures like β-sheets. nih.gov In these structures, hydrogen bonds form between the carbonyl (C=O) and amide (N-H) groups of the peptide backbone on adjacent strands. khanacademy.org This extensive network of hydrogen bonds runs parallel to the fibril axis, conferring significant stability to the final supramolecular architecture. nih.gov However, some molecular dynamics simulations suggest that the formation of β-sheets from already extended peptide conformations is not primarily driven by the net increase in hydrogen bonds, as peptide-water hydrogen bonds are replaced by inter-peptide hydrogen bonds. researchgate.net Instead, the enthalpic penalty of excluding water is a significant factor. researchgate.net

The synergy between these forces is crucial: hydrophobic interactions drive the initial aggregation, while hydrogen bonds lock the peptides into a stable, ordered, cross-β conformation. nih.gov

Critical Aggregation Concentrations and Multi-Step Assembly Processes

Self-assembly is a concentration-dependent phenomenon. Below a certain threshold, known as the Critical Aggregation Concentration (CAC), peptides exist predominantly as soluble monomers. nih.gov Aggregation into larger structures only occurs when the monomer concentration exceeds this critical value. nih.gov The CAC is a key parameter for understanding and controlling the self-assembly process, as peptides with lower CAC values are needed to reduce costs for potential applications.

The determination of CAC can be influenced by the specific peptide sequence, including modifications to the termini. For instance, a modified hexa-alanine peptide (Ac-A6K-NH2) has a reported -log(CAC) value of 2.19, indicating its propensity to self-assemble. acs.org The process is not a simple one-step event but a hierarchical series of steps where monomers form oligomers, which then assemble into protofilaments, and these protofilaments can subsequently associate laterally to form mature fibrils and more complex networks. mdpi.com

| Parameter | Description | Typical Influencing Factors |

| Nucleation | The initial formation of a stable oligomeric seed from monomeric peptides. | Peptide concentration, temperature, pH, ionic strength, presence of seeds. |

| Elongation | The growth of fibrils by the addition of monomers to the ends of the nucleus/seed. | Monomer concentration, number of fibril ends. |

| Critical Aggregation Concentration (CAC) | The minimum concentration of peptide required for the formation of stable aggregates. | Peptide hydrophobicity, charge, terminal modifications, solvent conditions. |

Diverse Supramolecular Structures Formed by Hexa-alanine Peptides

The self-assembly of H-Ala-Ala-Ala-Ala-Ala-Ala-OH and its derivatives can lead to a variety of supramolecular architectures, primarily amyloid-like fibrils and hydrogels. The final morphology is highly dependent on the peptide sequence and the assembly conditions.

Amyloid-like Fibril Formation and Associated Morphologies

| Fibril Characteristic | Description |

| Core Structure | Cross-β sheet, with β-strands running perpendicular to the fibril axis. nih.gov |

| Morphology | Typically long, unbranched filaments; can also form tapes, ribbons, and twisted structures. ucsd.eduunibz.it |

| Dimensions | Nanometer-scale diameters (e.g., ~11-21 nm) and lengths extending to micrometers. ucsd.edu |

| Polymorphism | The ability to form multiple, distinct fibril structures from the same peptide sequence. ucsd.edu |

Peptide Hydrogel Formation: Network Architecture and Rheological Properties

Under certain conditions, particularly at sufficiently high concentrations, the self-assembled fibrils of hexa-alanine-containing peptides can form a three-dimensional network that entraps large amounts of water, resulting in a hydrogel. unibz.itrsc.orgreading.ac.ukresearchgate.net The formation of these hydrogels involves the entanglement and/or association of the primary fibrillar structures. manchester.ac.uk

The network architecture of these hydrogels consists of semi-flexible fibrils that create a porous matrix. The properties of this network, and consequently the bulk properties of the hydrogel, are dictated by the characteristics of the constituent fibrils and their interactions. For example, the amphiphilic peptide Lys(Ala)6Glu (KA6E) forms hydrogels in buffer at high enough concentrations. unibz.itrsc.orgreading.ac.ukresearchgate.net In contrast, Lys(Ala)6Lys (KA6K), which has two positively charged termini, does not self-assemble due to electrostatic repulsion, highlighting the critical role of terminal charges in modulating assembly and gelation. unibz.itrsc.orgreading.ac.ukresearchgate.net

| Property | Description | Relevance |

| Formation | Entanglement of self-assembled fibrils at high peptide concentrations to trap water. manchester.ac.uk | Creates a 3D scaffold from nanoscale components. |

| Network Architecture | A porous matrix composed of interconnected peptide fibrils. | Influences nutrient/waste diffusion and cell infiltration in biomedical applications. |

| Rheological Properties | Viscoelastic behavior, often characterized by a dominant storage modulus (G' > G''). nih.gov | Determines the mechanical stiffness and suitability for applications like 3D cell culture or injectable delivery systems. nih.govnih.gov |

| Shear-Thinning/Self-Healing | The ability to flow under stress and recover structure afterward. nih.gov | Crucial for applications requiring injectability. |

Formation of Nanostructures and Ordered Assemblies

The spontaneous organization of this compound and similar oligoalanine peptides leads to a variety of well-ordered nanostructures, primarily driven by the formation of intermolecular β-sheets. These sheets are stabilized by a dense network of hydrogen bonds between the amide backbones of adjacent peptide chains. The hydrophobic nature of the alanine side chains further promotes aggregation in aqueous environments.

One of the most commonly observed nanostructures for oligoalanines is the nanotube . The formation of these hollow cylindrical structures is thought to occur through the hierarchical assembly of smaller building blocks. Initially, individual peptide molecules associate to form β-sheet ribbons. These ribbons then twist and coil, ultimately closing upon themselves to form a seamless nanotube. This process is often described as a nucleation-controlled polymerization, where the initial formation of a stable nucleus is the rate-limiting step, followed by rapid elongation. nih.gov

Another prevalent morphology is the nanofibril . Similar to nanotube formation, the self-assembly into fibrils is initiated by the association of peptide monomers into β-sheet structures. However, instead of forming closed tubes, these β-sheets stack in a way that results in elongated, thread-like structures. The precise morphology of the final assembly, whether it be nanotubes, nanofibers, or other crystalline forms, is highly dependent on the specific conditions of the self-assembly process, including solvent, temperature, and peptide concentration. nih.gov

The formation of these ordered assemblies can be conceptualized through the following stages:

Monomer Association: Individual peptide chains in solution begin to associate through weak, non-covalent interactions.

Nucleation: A critical concentration of associated monomers is reached, leading to the formation of a stable nucleus with a defined secondary structure (typically β-sheet).

Elongation: The nucleus rapidly grows by the addition of more peptide monomers, leading to the formation of elongated structures like ribbons or protofibrils.

Maturation: These intermediate structures further assemble and rearrange to form the final, mature nanostructures, such as nanotubes or fibrils.

| Nanostructure | Primary Driving Force | Proposed Formation Mechanism | Typical Dimensions |

|---|---|---|---|

| Nanotubes | Intermolecular Hydrogen Bonding (β-sheet formation), Hydrophobic Interactions | Hierarchical assembly of β-sheet ribbons that twist and close into a cylindrical structure. nih.gov | Diameter: 10s of nm; Length: µm |

| Nanofibrils | Intermolecular Hydrogen Bonding (β-sheet formation), Hydrophobic Interactions | Stacking of β-sheets to form elongated, thread-like structures. nih.gov | Diameter: 5-20 nm; Length: µm |

| Crystalline Flakes/Nanorods | Intermolecular Hydrogen Bonding, van der Waals Interactions | Direct crystallization from solution or rearrangement of metastable nanostructures. nih.gov | Variable, dependent on conditions |

Directed Self-Assembly and Tunable Properties

The inherent self-assembly properties of this compound can be precisely controlled and tuned through rational design strategies and by altering the environmental conditions. This allows for the fabrication of bespoke nanomaterials with desired morphologies and properties.

The self-assembly behavior of oligoalanines can be significantly influenced by strategic modifications to the peptide sequence. One common approach is the addition of functional domains to the core alanine sequence. For instance, the incorporation of charged residues, such as lysine (B10760008) or arginine, can introduce electrostatic interactions that can either promote or inhibit assembly depending on the pH and ionic strength of the solution. nih.gov

Another effective strategy is the attachment of bulky aromatic groups, such as fluorenylmethoxycarbonyl (Fmoc) or naphthalene, to the N-terminus of the peptide. nih.gov These aromatic moieties can facilitate self-assembly through π-π stacking interactions, which work in concert with the hydrogen bonding of the peptide backbone to stabilize the resulting nanostructures. nih.gov The interplay between these different non-covalent forces allows for fine-tuning of the assembly process.

Furthermore, the introduction of specific binding motifs can direct the assembly into more complex architectures. For example, a hexa-histidine tag added to an oligo-alanine sequence not only influences the self-assembly process but also allows for the subsequent functionalization of the resulting fibrils with metal ions or nanoparticles. acs.org

| Design Strategy | Mechanism of Action | Effect on Self-Assembly | Example Modification |

|---|---|---|---|

| Addition of Charged Residues | Introduces electrostatic repulsion or attraction. nih.gov | Can control the kinetics and morphology of assembly in a pH-dependent manner. | H-(Ala)6-Lys-OH |

| N-terminal Aromatic Capping | Promotes π-π stacking interactions. nih.gov | Enhances the driving force for self-assembly and can lead to more stable structures. nih.gov | Fmoc-Ala-Ala-OH |

| Incorporation of Binding Motifs | Enables specific interactions with other molecules or ions. acs.org | Allows for hierarchical assembly and functionalization of the nanostructures. acs.org | (Ala)10-(His)6 |

| Sequence Isomerism | Alters the packing and intermolecular interactions between side chains. | Can lead to different nanostructures even with the same amino acid composition. | Comparing Nap-Gly-Ala and Nap-Ala-Gly nih.gov |

The self-assembly of this compound and its derivatives can be made responsive to external environmental stimuli, enabling the dynamic control over the formation and dissociation of nanostructures.

pH: Changes in pH can significantly impact the protonation state of ionizable groups within the peptide, such as the N-terminal amine, the C-terminal carboxylic acid, or the side chains of added acidic or basic residues. nih.gov This alters the electrostatic interactions between peptide molecules, thereby modulating their self-assembly. nih.gov For instance, for peptides containing histidine residues, a decrease in pH leads to protonation of the imidazole (B134444) ring, introducing positive charges that can disrupt assembly through electrostatic repulsion. researchgate.net Conversely, for peptides with carboxyl groups, increasing the pH can lead to deprotonation and negative charges, which can also influence the assembly process. nih.gov

Temperature: Temperature affects the thermodynamics and kinetics of self-assembly. For many peptide systems, an increase in temperature can provide the necessary energy to overcome kinetic barriers, leading to the formation of more thermodynamically stable structures. nih.gov However, for some systems, particularly those driven by hydrophobic interactions, an increase in temperature can enhance self-assembly. nih.gov The temperature-induced self-assembly and disassembly can be reversible, allowing for the creation of "smart" materials that respond to thermal cues. nih.govnih.gov

Ionic Strength: The concentration of ions in the solution can modulate electrostatic interactions by screening charges. In the case of charged peptides, increasing the ionic strength can shield the electrostatic repulsion between like charges, thereby promoting self-assembly. nih.gov The type of salt can also have an effect, with different ions having varying abilities to screen charges and influence the structure of water.

| Stimulus | Underlying Mechanism | Observed Effect |

|---|---|---|

| pH | Alters the protonation state of ionizable groups, changing electrostatic interactions. nih.gov | Can trigger or inhibit assembly, and control the morphology of the resulting nanostructures. nih.govmdpi.com |

| Temperature | Affects the balance of enthalpic and entropic contributions to the free energy of assembly, and can overcome kinetic barriers. nih.govnih.gov | Can induce reversible assembly/disassembly and transitions between different nanostructures. nih.govresearchgate.net |

| Ionic Strength | Screens electrostatic interactions between charged peptide molecules. nih.gov | Can promote the assembly of charged peptides by reducing electrostatic repulsion. nih.gov |

The precise architecture of the self-assembled nanostructures is a result of the collective influence of the peptide's primary structure, including its length, the specific sequence of amino acids, and any modifications at its ends.

Peptide Length: The length of the oligoalanine chain plays a critical role in its propensity to self-assemble. Longer peptides generally have a stronger driving force for assembly due to the increased number of potential hydrogen bonds and greater hydrophobic surface area. Studies on polyalanines have shown that a critical length is often required for fibril formation to occur. nih.gov For instance, peptides with 11 and 17 alanine residues were observed to form fibrils, while a shorter 7-alanine peptide did not under the same conditions. nih.gov

Sequence Motif: The specific arrangement of amino acids, or the sequence motif, has a profound impact on the final supramolecular structure. Even subtle changes in the sequence can lead to dramatic differences in the resulting morphology. For example, the introduction of a guest amino acid into an alanine-based sequence can disrupt the regular packing of the β-sheets, potentially leading to different types of nanostructures or inhibiting assembly altogether. nih.gov The position of a particular amino acid within the sequence is also crucial, as it determines the specific side-chain interactions that can occur.

| Property | Influence on Self-Assembly | Key Findings |

|---|---|---|

| Peptide Length | Longer chains generally have a higher propensity to assemble due to increased intermolecular interactions. nih.gov | A minimum peptide length is often required to initiate the formation of stable nanostructures. nih.gov |

| Sequence Motif | The specific arrangement of amino acids dictates the side-chain interactions and the overall packing of the peptide backbone. nih.gov | Subtle changes in sequence can lead to significant differences in the morphology of the self-assembled structures. nih.gov |

| Terminal Modifications | Alters the charge, hydrophobicity, and potential for specific interactions (e.g., π-π stacking) at the peptide ends. researchgate.net | N-terminal aromatic capping often enhances assembly, while modifications to the C-terminal can modulate assembly kinetics and structure. nih.govresearchgate.net |

Interactions of Hexa Alanine Peptides with Biological Mimics and Systems

Peptide-Membrane Interactions and Biophysical Characterization

The cell membrane, a complex lipid bilayer, is a primary site of action for many bioactive peptides. Understanding how oligoalanine peptides like hexa-alanine interact with and modify membrane properties is essential for applications ranging from drug delivery to the development of new antimicrobial agents. These interactions are governed by a delicate interplay of hydrophobic and electrostatic forces, leading to a range of phenomena from simple binding to the formation of complex transmembrane structures.

Several key factors contribute to the binding mechanism:

Hydrophobic Effect: The strong tendency of the hydrophobic alanine (B10760859) residues to escape the aqueous environment drives the peptide towards the nonpolar core of the lipid bilayer.

Electrostatic Interactions: Although H-Ala-Ala-Ala-Ala-Ala-Ala-OH is a neutral peptide at physiological pH, subtle electrostatic interactions can still play a role, particularly with charged lipid headgroups.

Conformational Changes: Upon approaching the membrane, the peptide may undergo a conformational change, adopting a more ordered helical structure which is energetically favorable within the anisotropic environment of the lipid bilayer. nih.govresearchgate.net

The binding process can be conceptualized as a multi-step event:

Adsorption: The peptide first adsorbs to the membrane surface.

Insertion: Subsequently, the hydrophobic peptide backbone partitions into the hydrocarbon core of the bilayer. The extent of insertion can vary depending on the peptide concentration and lipid composition. rice.edu

Biophysical techniques such as fluorescence spectroscopy and differential scanning calorimetry are instrumental in characterizing these binding events and their effects on membrane properties. rsc.org

Once bound to the lipid bilayer, oligoalanine peptides can induce significant perturbations, leading to membrane destabilization and increased permeability. nih.govnih.gov The mechanisms underlying these effects are multifaceted and depend on factors such as peptide concentration, lipid composition, and the peptide's secondary structure.

Two primary models are often invoked to describe how peptides permeabilize membranes: the "barrel-stave" model and the "carpet" model. nih.govnih.govresearchgate.net

Barrel-Stave Model: In this model, peptide monomers aggregate within the membrane to form a transmembrane pore or channel. The hydrophobic surfaces of the peptides face the lipid acyl chains, while the more polar surfaces line the aqueous pore.

Carpet Model: Here, peptides accumulate on the membrane surface, disrupting the lipid packing and leading to a detergent-like effect that causes membrane micellization and eventual disintegration. rsc.orgnih.gov

For short oligoalanine peptides, a non-lytic, transient membrane disruption is often observed. nih.gov This can involve localized lipid segregation and the formation of transient domains within the membrane, ultimately facilitating the passage of molecules across the bilayer without causing catastrophic cell lysis. rsc.org The ability of these peptides to enhance membrane permeability is a key feature being explored for drug delivery applications. wikipedia.org

| Permeation Mechanism | Description | Key Features |

| Barrel-Stave | Peptides assemble to form a stable, barrel-like pore through the membrane. | Defined pore structure, often requires a specific peptide orientation. |

| Carpet | Peptides accumulate on the membrane surface, disrupting lipid packing and causing micellization. | Detergent-like action, leads to membrane disintegration. |

| Transient Disruption | Peptides cause localized and temporary perturbations in the membrane, allowing for molecule passage. | Non-lytic, preserves overall membrane integrity. |

This table summarizes the primary mechanisms by which oligoalanine peptides can permeabilize lipid bilayers.

A fascinating aspect of oligoalanine peptide-membrane interactions is their ability to self-assemble into well-defined transmembrane structures, including nanopores capable of transporting macromolecules. nih.govmdpi.com This process is driven by the peptide's propensity to adopt a helical conformation within the lipid bilayer and to oligomerize into larger assemblies.

The formation of these nanopores is a cooperative process. nih.gov Individual peptide helices align perpendicular to the membrane plane and associate with one another to form a stable, water-filled channel. The stability of these pores is often enhanced by an extensive network of hydrogen bonds between the peptide side chains, water molecules, and lipid headgroups. nih.gov

The dimensions of the resulting nanopore are dictated by the number of peptide monomers in the assembly. This tunability makes oligoalanine-based systems attractive for creating synthetic channels with specific transport properties. nih.gov Research has demonstrated that even short oligoalanine peptides can assemble into supramolecular nanosized channels capable of transporting large proteins across membranes with high efficiency and low toxicity. researchgate.netnih.gov This capability opens up exciting possibilities for the cytosolic delivery of therapeutic proteins and antibodies. nih.gov

Cellular Interactions and Biological Responses

Impact on Cell Viability, Adhesion, and Proliferation in Cell Culture Systems

The interaction of oligoalanine peptides with cells is a key determinant of their potential use in biomedicine. Research indicates that these interactions can be benign, with some alanine-rich peptides showing excellent cell viability even at high concentrations. nih.gov For instance, an oligoalanine-based cell-penetrating peptide, MP1, demonstrated perfect cell viability in HeLa cells at concentrations effective for macromolecular transport. nih.gov This low cytotoxicity is a crucial attribute for developing safe and effective delivery vectors. nih.govrsc.org

While extensive data on the direct effects of this compound are still emerging, studies on related peptides provide valuable insights. The constituent amino acid, L-alanine, has been observed to stimulate the proliferation of specific cell types, such as lymphocytes. The impact of peptides on cellular viability is often evaluated using assays like the MTT assay, which measures the metabolic activity of cells. As shown in the table below, studies on various peptides demonstrate a range of cytotoxic effects, highlighting the importance of sequence and structure in determining cell compatibility.

| Peptide/Compound | Cell Line | Concentration | Effect on Cell Viability | Source |

|---|---|---|---|---|

| MP1 (Oligoalanine-based) | HeLa | 0-50 μM | No significant reduction in viability | nih.gov |

| IL15.3 (AMP) | Vero | 200 μg/mL | ~34% reduction | nih.gov |

| IL15.5 (AMP) | PBMC | 113 μg/mL (IC50) | 50% reduction | nih.gov |

| Cu-1a (AMP) | RAW 264.7 | >8.85 μM | High toxicity | frontiersin.org |

| R1a (Cu-1a analog) | RAW 264.7 | Up to 70.8 μM | No significant toxicity | frontiersin.org |

This table presents data on the cytotoxicity of various peptides, including an oligoalanine-based peptide (MP1), to illustrate the range of effects peptides can have on cell viability. AMP = Antimicrobial Peptide.

Oligoalanine Peptides as Carriers for Intracellular Delivery of Macromolecules and Proteins

Oligoalanine sequences are emerging as effective scaffolds for the rational design of cell-penetrating peptides (CPPs), which are tools for delivering macromolecules into cells. nih.govrsc.org The propensity of alanine to stabilize α-helical structures is a key feature exploited in this context. nih.govstanford.edu A stable helical conformation is often crucial for the interaction of peptides with the cell membrane and subsequent internalization. nih.gov

Researchers have developed short oligoalanine scaffolds that act as "helical callipers," allowing for the fine-tuning of a peptide's helical structure to maximize membrane interaction and cellular uptake while minimizing toxicity. nih.govrsc.org By strategically substituting specific alanine residues with cationic (e.g., arginine) and hydrophobic (e.g., leucine) amino acids, it is possible to create amphiphilic helical peptides with potent cell-penetrating capabilities. nih.govrsc.org This approach allows for the minimization of cationic residues, which can sometimes lead to unwanted complexation with anionic biopolymers. nih.gov

The mechanism of delivery can involve the formation of transient, non-disruptive supramolecular nanopores in the cell membrane, allowing for the transport of various cargos, including dextrans, functional proteins like Cre recombinase, and even large monoclonal antibodies. nih.gov This method has been shown to be highly efficient and non-toxic, representing a significant advance in strategies for the cytosolic delivery of therapeutic proteins. nih.govrsc.org

Investigating Oligoalanine in the Context of Protein Misfolding and Aggregation Phenomena

Oligoalanine sequences are profoundly implicated in the study of protein misfolding and aggregation, phenomena that are the hallmarks of numerous neurodegenerative diseases. nih.govnih.govyoutube.com These sequences are studied for two primary reasons: they serve as model systems for understanding the fundamental principles of amyloid formation, and expansions of polyalanine tracts are the direct cause of several human diseases, known as polyalaninopathies. researchgate.netresearchgate.net

One such disease is oculopharyngeal muscular dystrophy (OPMD), which is caused by the expansion of a polyalanine repeat in the PABPN1 protein, leading to the formation of protein aggregates in muscle cell nuclei. researchgate.net The aggregation of proteins with expanded polyalanine or polyglutamine repeats is a common pathological feature in this class of disorders. nih.govnih.govyoutube.com

Studies using synthetic alanine-rich peptides have provided critical insights into the aggregation process. This research has shown that the propensity of these peptides to aggregate and form β-sheet structures—a key feature of amyloid fibrils—is dependent on factors such as sequence length and temperature. nih.govnih.gov For example, a minimum uninterrupted sequence of alanine repeats may be required to initiate the conformational transition from a soluble α-helical or random coil state to an aggregation-prone β-sheet structure. nih.govnih.gov The central hydrophobic cluster of the Alzheimer's-associated amyloid-β peptide, which contains alanine (residues 17-21, LVFFA), is known to play a critical role in its aggregation. nih.govresearchgate.net The aggregation process often involves a conformational switch, and oligoalanine peptides provide a simplified system to study the kinetics and thermodynamics of this β-sheet formation. nih.govyoutube.com

| Peptide Sequence | Incubation Temperature | Observed Secondary Structure | Aggregation State | Source |

|---|---|---|---|---|

| AQK18 ((AAAQ)₄A) | 25 °C | α-helix | Monomeric | nih.gov |

| AQK18 ((AAAQ)₄A) | 60 °C | β-sheet formation | Aggregates/Fibrils | nih.gov |

| AQK27 ((AAAQ)₆A) | 25 °C | α-helix | Monomeric | nih.gov |

| AQK27 ((AAAQ)₆A) | 60 °C | Loss of α-helix | Aggregates/Fibrils | nih.gov |

| AQK35 ((AAAQ)₈A) | 25 °C | α-helix | Monomeric | nih.gov |

| AQK35 ((AAAQ)₈A) | 60 °C | β-sheet formation | Aggregates/Fibrils | nih.gov |

This table summarizes the temperature-dependent conformational and aggregation behavior of different length alanine-rich peptides, demonstrating the critical role of environmental factors and sequence length in driving aggregation.

Engineering of Functional Biomaterials Based on Oligoalanine Self-Assembly

The self-assembling nature of oligoalanine is a cornerstone for the bottom-up fabrication of sophisticated biomaterials. By controlling the assembly process, it is possible to create materials with tailored properties that mimic the native extracellular matrix (ECM), providing structural support and biochemical cues to surrounding cells. nih.govmdpi.com These biomimetic scaffolds are instrumental in tissue engineering and other biomedical applications. nih.gov

Peptide-based hydrogels are a class of biomaterials that have shown great promise in tissue engineering and regenerative medicine due to their high water content, biocompatibility, and structural similarity to the natural ECM. nih.govmdpi.com Hydrogels formed from self-assembling peptides, including sequences containing oligoalanine, are particularly advantageous for applications like cartilage repair, a field challenged by the tissue's limited self-healing capacity. nih.gov These supramolecular hydrogels can be engineered to be injectable, allowing for minimally invasive delivery into defect sites. frontiersin.org

The properties of these hydrogels can be finely tuned to support cell viability, proliferation, and differentiation. mdpi.com For instance, the stiffness of the hydrogel can influence the chondrogenic differentiation of mesenchymal stem cells (MSCs), guiding them to form new cartilage tissue. frontiersin.orgacs.org In some designs, oligoalanine sequences are combined with other bioactive motifs to enhance cellular interactions and tissue regeneration. mdpi.com These hydrogels can serve as scaffolds that not only fill the defect but also actively promote the body's own regenerative processes. nih.govnih.gov The integration of specific peptide sequences can also facilitate the controlled release of growth factors, such as TGF-β1, further stimulating chondrogenesis within the scaffold. nih.gov

| Feature | Description | Relevance to Cartilage Repair |

| Biocompatibility | The material does not elicit a significant adverse immune response. nih.gov | Essential for safe implantation and integration with host tissue. |

| ECM Mimicry | The hydrogel's structure resembles the natural extracellular matrix of cartilage. mdpi.comnih.gov | Provides a suitable microenvironment for chondrocyte growth and function. nih.gov |

| Injectability | The material can be delivered as a liquid that forms a gel in situ. frontiersin.org | Allows for minimally invasive application to irregularly shaped cartilage defects. |

| Biodegradability | The scaffold degrades over time as new tissue is formed. nih.gov | The degradation rate can be tailored to match the rate of tissue regeneration. |

| Tunable Mechanics | The stiffness and other mechanical properties can be controlled. nih.gov | Influences cell behavior, including the differentiation of stem cells into chondrocytes. frontiersin.org |

The success of tissue engineering scaffolds heavily relies on their biomechanical properties, which must ideally match those of the target tissue to support its regeneration and function. mdpi.com Oligoalanine-containing polymers offer a platform for creating scaffolds with highly tunable mechanical characteristics. By altering the ratio of alanine to other monomers, such as ε-Caprolactone in Poly-(Alanine-co-ε-Caprolactone)-Methacrylate (ACM) copolymers, researchers can adjust the biomechanical and degradation properties of the resulting material. mdpi.comresearchgate.net This tunability is critical for applications like osteochondral implants, which require different mechanical properties for the bone and cartilage regions. mdpi.comresearchgate.net

Advanced fabrication techniques like 3D printing and two-photon polymerization can be used to create precisely structured scaffolds from these tunable polymers. mdpi.comnih.gov This allows for the design of implants with specific, patient-matched geometries and hierarchical architectures that mimic natural tissues. mdpi.comnih.gov For instance, 3D printing of flexible polylactic acid (FPLA) allows for the fabrication of scaffolds with viscoelastic properties that can be optimized by varying porosity and fiber spacing, making them suitable for applications like intervertebral disc replacement. nih.govnih.gov The ability to fine-tune properties such as compressive modulus and degradation rate is essential for creating scaffolds that provide initial mechanical support and then gradually degrade as new tissue forms. mdpi.comnih.gov

Table: Examples of Polymers with Tunable Properties for Scaffolds

| Polymer System | Tunable Properties | Fabrication Method | Target Application |

|---|---|---|---|

| Poly-(Alanine-co-ε-Caprolactone)-Methacrylate (ACM) mdpi.comresearchgate.net | Biomechanical properties, degradation rate | Two-Photon-Polymerization (2PP) | Osteochondral implants |

| Flexible Polylactic Acid (FPLA) nih.govnih.gov | Compressive and tensile moduli, viscoelasticity | 3D Printing | Intervertebral disc replacement |

Hydrogels derived from oligoalanine self-assembly are excellent candidates for controlled drug delivery systems. nih.gov Their porous, three-dimensional network can encapsulate therapeutic agents, protecting them from degradation and enabling their sustained release over time. mdpi.comnih.gov The release mechanism can be controlled by several factors, including diffusion through the hydrogel matrix, swelling of the polymer, and degradation of the scaffold. nih.govnih.gov

The properties of the hydrogel, such as mesh size and degradation kinetics, can be engineered to achieve a specific release profile, for instance, a zero-order release where the drug is released at a constant rate. nih.govmdpi.com This avoids the peaks and troughs in drug concentration associated with conventional administration, improving therapeutic efficacy and patient compliance. nih.govmdpi.com For example, drug-loaded nanoparticles can be embedded within a hydrogel matrix to create a hybrid system with a significantly slower release profile and a reduced initial burst effect. mdpi.com These systems can be designed to respond to specific stimuli, such as temperature or enzymes, allowing for triggered drug release at the target site. pharma-trends.com The integration of oligoalanine can influence the hydrophobicity and structural integrity of the matrix, thereby modulating the release kinetics of encapsulated drugs.

This compound in Hybrid Materials and Nanoconjugates

The combination of oligoalanine peptides with other materials, such as nanoparticles and electroactive polymers, leads to the creation of hybrid materials and nanoconjugates with novel functionalities. These materials merge the biological recognition and self-assembly properties of peptides with the unique physical or chemical characteristics of the conjugated component. rsc.org

Oligoalanine sequences can be incorporated into more complex peptides designed to functionalize the surface of nanoparticles. nih.gov For example, a peptide containing an (Ala)10 sequence and a hexa-histidine tag can self-assemble into fibrils that can then be specifically labeled with Ni-NTA functionalized gold nanoparticles. nih.gov This approach allows for the creation of ordered peptide/nanoparticle hybrid materials where the nanoparticle is precisely positioned along the peptide fibril. nih.gov Such strategies are key to developing new diagnostic and therapeutic tools. nih.gov

The self-assembly of peptides provides a versatile method for controlling the orientation and density of functional molecules on a nanoparticle surface, which is often a challenge with conventional chemical conjugation methods. nih.gov These hybrid assemblies can be used to combine the properties of peptides (e.g., biocompatibility, specific binding) with those of nanomaterials (e.g., optical, electronic, or magnetic properties). mdpi.com

There is growing interest in developing electroactive biomaterials for applications in bioelectronics and as stimuli-responsive systems. nih.govbohrium.com By combining non-electroactive oligoalanine blocks with electroactive segments, such as oligoaniline, researchers have created functional supramolecular co-oligomers. researchgate.net These materials self-assemble into films that are both biocompatible and electrically conductive, with conductance values in the range of 10⁻⁵ to 10⁻⁶ S/cm. researchgate.net

These electroactive supramolecular polymers have been investigated for electrochemically enhanced drug delivery. researchgate.net For instance, fibroblasts have been shown to adhere and proliferate on these films, and the application of an electrical stimulus can enhance the release of an anti-inflammatory drug like dexamethasone (B1670325) phosphate (B84403). researchgate.net The development of biodegradable and electroactive polymers is a significant step toward creating advanced bioelectronic devices and smart drug delivery platforms that can be controlled electronically. researchgate.netrsc.org

Advanced Methodologies and Future Research Directions

Synergistic Experimental and Computational Approaches

The comprehensive understanding of H-Ala-Ala-Ala-Ala-Ala-Ala-OH, or hexa-alanine, necessitates a multifaceted approach that combines the strengths of both experimental and computational methodologies. This synergy is crucial for elucidating its structural intricacies, dynamic behavior, and interaction profiles.

Integrated Spectroscopic and Simulation Methodologies for Structural Elucidation and Dynamic Analysis

The determination of the three-dimensional structure and conformational dynamics of hexa-alanine relies heavily on the integration of spectroscopic techniques with computational simulations. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing experimental restraints on the peptide's structure. shu.eduspringernature.com Techniques such as Nuclear Overhauser Effect (NOE) measurements provide distance constraints between protons, while scalar couplings offer insights into dihedral angles. springernature.com These experimental data, however, often provide an incomplete picture.

To refine and complete the structural model, these NMR-derived constraints are incorporated into molecular dynamics (MD) simulations. nih.gov MD simulations allow for the exploration of the conformational landscape of hexa-alanine, providing a dynamic view of its structure that is not attainable through experimental methods alone. nih.gov The combination of NMR data with MD simulations has been successfully used to study the helical propensities of alanine-rich peptides, demonstrating good agreement between experimental and computational results. nih.gov Solid-state NMR (ssNMR) also plays a vital role in characterizing the structure and dynamics of polymers and peptides in different states. nsf.gov Furthermore, advancements in computational methods, such as Density Functional Theory (DFT), are being used in conjunction with NMR to improve the accuracy of chemical shift predictions, aiding in complex structure assignments. shu.edu

Table 1: Integrated Methodologies for Hexa-alanine Structural Analysis

| Methodology | Contribution to Structural Elucidation |

| NMR Spectroscopy | Provides experimental distance and angle restraints. |

| Molecular Dynamics (MD) Simulations | Explores conformational landscape and dynamic behavior. |

| Solid-State NMR (ssNMR) | Characterizes structure and dynamics in various states. |

| Density Functional Theory (DFT) | Improves accuracy of chemical shift predictions for structural assignment. |

High-Throughput Assays for Quantitative Peptide Degradation and Interaction Studies

To assess the stability and interaction profile of hexa-alanine in a time-efficient manner, high-throughput assays are indispensable. These assays are crucial for understanding the peptide's susceptibility to enzymatic degradation and for identifying its binding partners, which is vital for any potential therapeutic application.

Liquid chromatography-mass spectrometry (LC-MS) is a powerful and widely used technique for the quantitative analysis of peptide degradation. mdpi.com It allows for the separation and quantification of the parent peptide and its degradation products over time, providing valuable kinetic data. High-throughput screening methods, such as peptide arrays and various display technologies, can be employed to investigate the interactions of hexa-alanine with a large number of proteins or other molecules simultaneously. These methods are essential for mapping the peptide's interactome and identifying potential biological targets.

Table 2: High-Throughput Assay Techniques

| Assay Technique | Application | Throughput |

| LC-MS | Quantitative analysis of peptide degradation. | High |

| Peptide Arrays | Screening of peptide-protein interactions. | High |

| Phage Display | Identification of peptide binding partners. | High |

| Yeast Two-Hybrid | Detection of protein-protein interactions involving the peptide. | High |

Emerging Research Frontiers in Oligoalanine Science

The field of oligoalanine research is continually evolving, with new avenues of investigation opening up that promise to expand our understanding and application of these simple yet versatile peptides.

Exploiting Chiral Effects for Novel Oligoalanine Architectures and Functions

The stereochemistry of the constituent amino acids plays a critical role in determining the secondary structure and self-assembly properties of peptides. nih.gov In the case of oligoalanines, the introduction of D-alanine residues into a sequence of L-alanines can significantly alter its helical propensity and lead to the formation of novel supramolecular architectures. nih.govfrontiersin.org This "chirality switching" can be used to control the handedness of self-assembled fibers and to create materials with unique properties. frontiersin.org

Exploring Oligoalanine Interactions in Complex Biological Milieus and In Vivo Systems

Understanding how hexa-alanine behaves within a complex biological environment, such as the cytoplasm or the extracellular matrix, is a significant challenge. The crowded and heterogeneous nature of these milieus can influence the peptide's conformation, stability, and interactions. In vivo studies, which involve experimentation within a living organism, are essential for gaining a realistic understanding of the peptide's biological activity and fate. researchgate.net

Investigating the interactions of oligoalanines in vivo can be approached using techniques such as co-immunoprecipitation followed by mass spectrometry to identify binding partners within a cellular context. Genetically encoded reporters can also be used to monitor the localization and dynamics of the peptide within living cells. While challenging, these studies are crucial for bridging the gap between in vitro findings and potential in vivo applications.

Translational Potential and Biomedical Innovations Driven by Hexa-alanine Research

Research into hexa-alanine and other oligoalanines holds significant promise for translational applications in medicine and biotechnology. The inherent simplicity and biocompatibility of these peptides make them attractive building blocks for the development of novel therapeutics and biomaterials.

Alanine-rich peptides have been investigated for their potential to induce autoimmune encephalomyelitis, providing insights into the minimal structural requirements for T-cell receptor recognition. nih.gov This fundamental knowledge can inform the design of peptide-based immunotherapies. Furthermore, peptides containing alanine (B10760859) have been explored for their ability to interact with and modulate the activity of proteins involved in diseases such as Alzheimer's. For instance, an Ala-His-His peptide has been shown to be a suitable scaffold for removing and redox silencing copper ions from the amyloid-β peptide. nih.gov

The self-assembling properties of oligoalanines are also being harnessed to create novel biomaterials for applications in regenerative medicine and drug delivery. genscript.com By controlling the self-assembly process through factors like chirality, it is possible to create hydrogels and other scaffolds that can support cell growth or provide sustained release of therapeutic agents. Additionally, alanine and its short oligomers have demonstrated anti-proliferative and anti-bacterial activities, suggesting their potential as novel therapeutic agents. researchgate.net The development of anti-tumor peptides is a rapidly growing field, and the properties of oligoalanines, such as their high penetrability and low immunogenicity, make them promising candidates for further investigation in this area. youtube.com

Rational Design of Oligoalanine-Based Therapeutics and Bioactive Agents

The rational design of therapeutics involves the controlled manipulation of the physical, chemical, and biological properties of molecules to achieve a desired therapeutic effect. nih.gov Oligoalanine sequences, including the hexapeptide this compound, are valuable components in this process due to their unique structural properties, such as their propensity to form stable alpha-helical structures and their biocompatibility. chemimpex.com These peptides serve as fundamental building blocks in the synthesis of more complex therapeutic agents and bioactive molecules. chemimpex.com

The core of rational design lies in a hypothesis-driven approach to solve problems that affect many protein-based drugs, such as stability and solubility. nih.gov The repetitive alanine structure in oligoalanines can enhance the stability of peptides, making them more effective in medical applications. chemimpex.com Researchers can leverage oligoalanine segments to investigate the effects of peptide length and composition on biological activity, making them a valuable tool in drug discovery and development. chemimpex.com

One innovative application is the creation of fusion proteins where oligoalanine segments are used to improve the solubility and stability of therapeutic proteins. chemimpex.com Furthermore, the combination of oligoalanine with other functional moieties has led to the development of advanced drug delivery systems. For instance, a co-oligomer of oligoalanine-oligoaniline-oligoalanine has been designed for electrochemically enhanced drug delivery, demonstrating how these peptides can be incorporated into smart materials that respond to external stimuli. researchgate.net

The design principles for peptide-based therapeutics also consider their physicochemical properties like charge, length, amphipathicity, and the secondary structures they adopt to ensure they are non-toxic and biodegradable. frontiersin.org By combining substrate profiling with structural data, researchers can design selective peptide-based inhibitors for specific targets, such as aminopeptidase (B13392206) N (APN), which is implicated in cancer angiogenesis and metastasis. nih.govjohnshopkins.edu

Table 1: Examples of Rationally Designed Oligoalanine-Based Bioactive Agents

| Designed Agent | Key Components | Intended Application/Function | Relevant Findings |

| Stabilized Therapeutic Proteins | Oligoalanine fusion tags | Improve solubility and stability of proteins for medical use. chemimpex.com | The repetitive alanine structure contributes to enhanced peptide stability. chemimpex.com |

| Electroactive Drug Delivery System | Oligoalanine-oligoaniline-oligoalanine co-oligomer | Electro-responsive material for controlled drug release. researchgate.net | Successfully used for the delivery of dexamethasone (B1670325) phosphate (B84403). researchgate.net |

| Selective Enzyme Inhibitors | Peptide-based pharmacophore | Targeted inhibition of enzymes like Aminopeptidase N (APN) for cancer therapy. nih.gov | Design based on substrate specificity and structural data leads to effective in vitro and in vivo therapeutics. nih.govjohnshopkins.edu |

| Bioactive Oligopeptides | Short 3- to 10-mer peptides including alanine | Improve cell culture parameters for biopharmaceutical production. google.com | Can enhance growth rate, viable cell number, and final product yield. google.com |

Future research in this area will likely focus on further refining the design of oligoalanine-containing peptides to create novel therapeutic agents with enhanced efficacy and specificity. nih.gov The continued development of computational and structure-based simulation methods will play a crucial role in advancing these rational engineering approaches. nih.gov

Development of Diagnostic Tools and Biosensors Utilizing Oligoalanine Scaffolds

Oligoalanine scaffolds are emerging as promising components in the development of novel diagnostic tools and biosensors. Their stable, well-defined structures and ease of synthesis make them ideal for creating platforms that can detect and quantify biological molecules with high sensitivity and specificity. chemimpex.com The use of peptide scaffolds, in general, is a significant area of research in modern nanobiomedicine for creating highly sensitive diagnostic tools. nih.gov

Biosensors often rely on the precise immobilization of a biorecognition element, such as an enzyme or antibody, onto a transducer surface. mdpi.com Oligoalanine sequences can function as stable, biocompatible linkers or scaffolds to present these recognition elements in an optimal orientation for target binding. Their use can improve the performance of various biosensor formats, including electrochemical and optical sensors. nih.govnih.gov

In the context of electrochemical biosensors, oligoalanine scaffolds can be integrated into hybrid films to enhance the immobilization of enzymes. For example, hybrid films incorporating carboxylated multiwalled carbon nanotubes and polymers have been used to construct highly sensitive amperometric biosensors for L-amino acids. nih.gov The stability and defined structure of an oligoalanine linker could further improve the uniformity and longevity of such enzyme immobilization. mdpi.com